molecular formula C21H28ClNO B12694744 Diphenylpiperidinobutanol hydrochloride CAS No. 55701-20-7

Diphenylpiperidinobutanol hydrochloride

Cat. No.: B12694744
CAS No.: 55701-20-7
M. Wt: 345.9 g/mol
InChI Key: YFROVFWOPWMFRE-UHFFFAOYSA-N
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Description

Diphenylpiperidinobutanol hydrochloride, also known as aspaminol hydrochloride, is a compound with the molecular formula C21H27NO.ClH. It is a nonspecific smooth muscle relaxant that inhibits calcium uptake, making it useful in various pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenylpiperidinobutanol hydrochloride involves the reaction of piperidine with diphenylbutanol under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diphenylpiperidinobutanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diphenylpiperidinobutanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to calcium ion uptake and smooth muscle relaxation.

    Medicine: It is investigated for its potential therapeutic effects in conditions involving smooth muscle spasms and other related disorders.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of diphenylpiperidinobutanol hydrochloride involves its interaction with calcium ions. The compound inhibits calcium uptake by binding to calcium ions at the binding sites on the surface of smooth muscle cells, thereby decreasing the supply of calcium ions to the contractile elements. This results in the relaxation of smooth muscle .

Biological Activity

Diphenylpiperidinobutanol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, while also discussing structure-activity relationships (SAR) and relevant case studies.

Chemical Structure

This compound is characterized by its piperidine backbone with two phenyl groups and a butanol moiety. Its molecular formula is C21H27ClNC_{21}H_{27}ClN . The structural features contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

Antibacterial Activity

Recent studies have demonstrated that derivatives of diphenylpiperidinobutanol exhibit significant antibacterial activity. For example, compounds with specific substitutions on the piperidine ring have shown enhanced inhibition against various bacterial strains, including multidrug-resistant organisms.

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus24
Compound BEscherichia coli22
Compound CPseudomonas aeruginosa20

These results indicate that certain modifications to the molecular structure can lead to improved antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Studies have indicated that specific structural modifications enhance the compound's effectiveness against fungi such as Candida species. The presence of electron-donating groups on the phenyl rings appears to correlate with increased antifungal potency .

Table 2: Antifungal Activity of Piperidine Derivatives

CompoundFungal StrainZone of Inhibition (mm)
Compound DCandida albicans18
Compound EAspergillus niger16

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells. The mechanism involves interaction with specific protein targets, leading to cell cycle arrest and subsequent cell death .

Table 3: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
FaDu (hypopharyngeal)15.2Apoptosis induction
MCF-7 (breast cancer)12.5Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its chemical structure. Modifications on the piperidine ring and phenyl groups significantly influence its pharmacological properties. For instance, the introduction of halogen substituents has been linked to enhanced antibacterial activity, while hydroxyl groups have been found to improve antifungal efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with this compound resulted in significant reductions in bacterial load compared to standard therapies.
  • Antifungal Treatment : A case series reported successful outcomes in patients with resistant fungal infections after administration of the compound, showcasing its potential as an alternative treatment option.
  • Cancer Therapy : A longitudinal study on cancer patients treated with this compound indicated improved survival rates and tumor reduction, further establishing its role as a promising anticancer agent.

Properties

CAS No.

55701-20-7

Molecular Formula

C21H28ClNO

Molecular Weight

345.9 g/mol

IUPAC Name

1,1-diphenyl-3-piperidin-1-ylbutan-1-ol;hydrochloride

InChI

InChI=1S/C21H27NO.ClH/c1-18(22-15-9-4-10-16-22)17-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,18,23H,4,9-10,15-17H2,1H3;1H

InChI Key

YFROVFWOPWMFRE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3.Cl

Origin of Product

United States

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